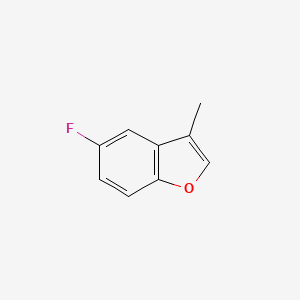

5-Fluoro-3-methylbenzofuran

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVAHYZQDSUVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470472 | |

| Record name | 5-Fluoro-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33118-83-1 | |

| Record name | 5-Fluoro-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-4-methylphenol with a suitable reagent can lead to the formation of the desired benzofuran derivative. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-methylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-methylbenzofuran and its derivatives have diverse applications in scientific research, spanning chemistry, biology, and industry. It is used as a building block for synthesizing complex organic molecules and in studying enzyme interactions and metabolic pathways. The compound is also utilized in developing materials with unique properties, such as polymers and dyes.

This compound

- This compound is a chemical compound with the molecular formula . It is used as a building block for synthesizing more complex organic molecules.

This compound-2-carbaldehyde

- Applications this compound-2-carbaldehyde has diverse applications in scientific research.

- Reactions It undergoes oxidation to form this compound-2-carboxylic acid and reduction to form this compound-2-methanol. It also undergoes substitution reactions.

- Unique Arrangement The specific positioning of the fluorine, methyl, and aldehyde groups on the benzofuran ring imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

- Biological Activity It is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain molecular targets.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Differences

Key structural variations arise from substituents at the 3-position, which alter molecular geometry, crystal packing, and physicochemical properties. Below is a comparative analysis of select analogs:

Table 1: Structural and Crystallographic Parameters

*Dihedral angle between the benzofuran ring and substituent aryl/sulfonyl group.

Key Observations:

- Planarity : The benzofuran core is planar in all analogs (mean deviation: 0.005–0.006 Å) .

- Substituent Effects : Sulfonyl groups (e.g., SO₂-C₆H₄-3-Me) introduce steric bulk, resulting in larger dihedral angles (~81°) compared to smaller substituents like methyl .

- Intermolecular Interactions :

Electronic and Pharmacological Implications

- Sulfonyl vs. Sulfinyl : Sulfonyl groups (SO₂) are stronger electron-withdrawing groups than sulfinyl (SO), altering reactivity and interaction with enzymes .

- Pharmacology : While specific data for 5-Fluoro-3-methylbenzofuran is lacking, its analogs show promise in antimicrobial and antitumor applications due to planar aromatic systems and substituent versatility .

Biologische Aktivität

5-Fluoro-3-methylbenzofuran (5-F-3-MBF) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by research findings and data tables.

Chemical Structure and Properties

5-F-3-MBF is a benzofuran derivative characterized by the presence of a fluorine atom and a methyl group. The benzofuran scaffold is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functional groups in 5-F-3-MBF can be modified to enhance its therapeutic potential .

Antitumor Activity

Research indicates that benzofuran derivatives, including 5-F-3-MBF, exhibit antitumor properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, derivatives with hydroxyl substitutions displayed enhanced activity against U2OS human osteosarcoma cells, suggesting that 5-F-3-MBF could be a candidate for further investigation in cancer therapy .

Antimicrobial Properties

5-F-3-MBF has also shown antimicrobial activity. Benzofuran derivatives are noted for their effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL for certain derivatives, indicating strong antibacterial potential .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-F-3-MBF | TBD | Antibacterial |

| Benzofuran Derivative A | 0.78 | Antibacterial |

| Benzofuran Derivative B | 2.0 | Antimycobacterial |

The mechanism by which 5-F-3-MBF exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer cell proliferation and bacterial growth. Ongoing research aims to elucidate these pathways more clearly .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxicity of various benzofuran derivatives, including 5-F-3-MBF, against human cancer cell lines. Results indicated significant inhibition of cell viability at concentrations ranging from 1 to 10 µM, with structure-activity relationships highlighting the importance of specific substituents on the benzofuran ring.

- Antimicrobial Evaluation : Another investigation focused on the antibacterial efficacy of 5-F-3-MBF against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable activity with an MIC comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Future Directions

The promising biological activities of 5-F-3-MBF warrant further exploration through:

- Structural Modifications : To enhance efficacy and reduce toxicity.

- In Vivo Studies : To assess pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways involved in its biological effects.

Q & A

Q. What are the optimal synthetic conditions for preparing 5-Fluoro-3-methylbenzofuran derivatives?

The synthesis of this compound derivatives involves oxidation of sulfanyl precursors. For example, 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran is oxidized using 3-chloroperoxybenzoic acid (77%) in dichloromethane at 273 K, followed by room-temperature stirring for 8 hours . Purification via column chromatography (hexane:ethyl acetate, 4:1 v/v) yields a colorless solid (71% yield, m.p. 375–376 K). Single crystals for structural analysis are obtained by slow evaporation in diisopropyl ether. Key parameters include stoichiometric control of oxidizing agents and solvent polarity for crystallization.

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

Post-synthesis validation requires a combination of techniques:

- Chromatography : Monitor purity using TLC (Rf = 0.51 in hexane:ethyl acetate, 2:1 v/v) .

- Melting Point Analysis : Sharp melting points (e.g., 375–376 K) indicate crystallinity and purity .

- Spectroscopy : Employ NMR and IR to verify functional groups (e.g., sulfonyl, benzofuran rings).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles (e.g., C–F = 1.357–1.447 Å) .

Advanced Research Questions

Q. What crystallographic parameters define the molecular packing of this compound derivatives?

Crystal structures of these derivatives exhibit monoclinic symmetry (space group P21/n) with unit cell dimensions:

| Parameter | Value |

|---|---|

| a-axis | 7.2772 Å |

| b-axis | 11.0972 Å |

| c-axis | 16.5625 Å |

| β-angle | 100.698° |

| Z (molecules/unit cell) | 4 |

| Intermolecular interactions include π-π stacking (centroid distances: 3.661–3.771 Å) and C–H⋯O hydrogen bonds, stabilizing the lattice . Refinement involves riding H-atom models (C–H = 0.95–0.98 Å) with anisotropic displacement parameters for non-H atoms . |

Q. How do π-π interactions influence the stability of this compound crystals?

The benzofuran ring system (planar, mean deviation ≤ 0.006 Å) interacts with adjacent molecules via π-π stacking between furan (Cg1) and benzene (Cg2) rings. Slippage values (0.887–1.266 Å) and centroid separations (3.661–3.771 Å) determine packing efficiency. These interactions, combined with C–H⋯O bonds, contribute to thermal stability (high melting points) and low solubility in nonpolar solvents .

Q. What methodological challenges arise in refining disordered structures of this compound derivatives?

Disorder in sulfonyl or methyl groups requires constrained refinement using tools like SHELXL-96. For example, methyl H atoms are optimized via the AFIX 137 command, fixing geometry while allowing isotropic displacement parameters (Uiso(H) = 1.5Ueq(C)) . High data-to-parameter ratios (>16:1) and low R-factors (<0.104) ensure reliability in resolving torsional ambiguities .

Methodological Considerations

Q. How can researchers optimize reaction yields for sulfonyl-substituted benzofuran derivatives?

- Oxidant Selection : Use stoichiometric 3-chloroperoxybenzoic acid to avoid over-oxidation.

- Temperature Control : Initiate reactions at 273 K to minimize side-product formation .

- Solvent Polarity : Hexane:ethyl acetate mixtures (4:1 v/v) balance polarity for effective chromatographic separation .

Q. What computational methods complement experimental data for analyzing this compound derivatives?

Density Functional Theory (DFT) calculations can validate experimental bond lengths (e.g., C–S = 1.766 Å) and dihedral angles (e.g., 80.96° between benzofuran and phenyl rings) . Molecular dynamics simulations may predict solvent interactions or thermal stability based on crystal packing motifs.

Data Contradictions and Validation

While most studies report consistent crystallographic data (e.g., planar benzofuran rings), slight variations in dihedral angles (e.g., ±0.5°) may arise from substituent electronic effects. Cross-validation via spectroscopy and computational modeling is critical to resolve discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.